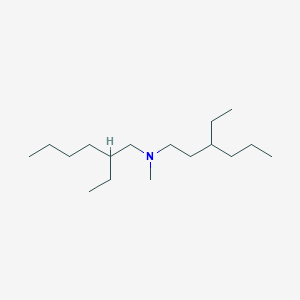
Amines, bis(C8-20-branched and linear alkyl)methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amines are organic compounds that contain nitrogen as a primary, secondary, or tertiary functional group. Bis(C8-20-branched and linear alkyl)methylamines are a class of amines that have gained significant attention in recent years due to their unique properties and potential applications in various fields.
作用機序
The mechanism of action of bis(C8-20-branched and linear alkyl)methylamines is not well understood. However, it is believed that these compounds exert their antimicrobial, antifungal, and antiviral properties by disrupting the cell membrane of microorganisms, leading to cell death. The amphiphilic properties of these compounds allow them to interact with both hydrophobic and hydrophilic regions of the cell membrane, leading to membrane destabilization and cell lysis.
生化学的および生理学的効果
Bis(C8-20-branched and linear alkyl)methylamines have been shown to exhibit low toxicity and minimal side effects in animal studies. However, their long-term effects on human health are not well understood. These compounds have been shown to be metabolized by the liver and excreted through the kidneys. Additionally, they have been shown to exhibit low skin irritation and sensitization potential, making them suitable for use in topical applications.
実験室実験の利点と制限
Bis(C8-20-branched and linear alkyl)methylamines have several advantages for use in lab experiments. These compounds are readily available and can be synthesized using simple and inexpensive methods. Additionally, they exhibit low toxicity and minimal side effects, making them suitable for use in animal studies. However, bis(C8-20-branched and linear alkyl)methylamines have several limitations for use in lab experiments. These compounds are highly hydrophobic, making them difficult to dissolve in aqueous solutions. Additionally, their amphiphilic properties can lead to the formation of micelles, which can interfere with the accuracy of experimental results.
将来の方向性
There are several future directions for research on bis(C8-20-branched and linear alkyl)methylamines. One area of research is the development of new antimicrobial, antifungal, and antiviral drugs based on these compounds. Additionally, there is a need for further studies on the mechanism of action of bis(C8-20-branched and linear alkyl)methylamines, as well as their long-term effects on human health. Finally, there is a need for the development of new methods for the synthesis and purification of these compounds, as well as their formulation into suitable delivery systems for various applications.
合成法
Bis(C8-20-branched and linear alkyl)methylamines can be synthesized through various methods, including reductive amination, alkylation of primary amines, and nucleophilic substitution. Reductive amination involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. Alkylation of primary amines involves the reaction of a primary amine with an alkyl halide or sulfonate ester in the presence of a base such as sodium hydroxide or potassium carbonate. Nucleophilic substitution involves the reaction of a primary amine with an alkyl halide or sulfonate ester in the presence of a nucleophile such as sodium azide or potassium thiocyanate.
科学的研究の応用
Bis(C8-20-branched and linear alkyl)methylamines have been extensively studied for their potential applications in various fields such as drug development, surfactants, and corrosion inhibitors. These compounds have been shown to exhibit antimicrobial, antifungal, and antiviral properties, making them potential candidates for the development of new antibiotics and antiviral drugs. They have also been used as surfactants in various industries due to their unique amphiphilic properties, which make them suitable for emulsification, solubilization, and dispersion of hydrophobic compounds. Additionally, bis(C8-20-branched and linear alkyl)methylamines have been used as corrosion inhibitors in the oil and gas industry due to their ability to form a protective layer on metal surfaces, preventing corrosion.
特性
CAS番号 |
108215-84-5 |
|---|---|
製品名 |
Amines, bis(C8-20-branched and linear alkyl)methyl |
分子式 |
C17H37N |
分子量 |
255.5 g/mol |
IUPAC名 |
2-ethyl-N-(3-ethylhexyl)-N-methylhexan-1-amine |
InChI |
InChI=1S/C17H37N/c1-6-10-12-17(9-4)15-18(5)14-13-16(8-3)11-7-2/h16-17H,6-15H2,1-5H3 |
InChIキー |
YPPABUNVRPVZEI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN(C)CCC(CC)CCC |
正規SMILES |
CCCCC(CC)CN(C)CCC(CC)CCC |
その他のCAS番号 |
108215-84-5 |
同義語 |
Amines, bis(C8-20-branched and linear alkyl)methyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



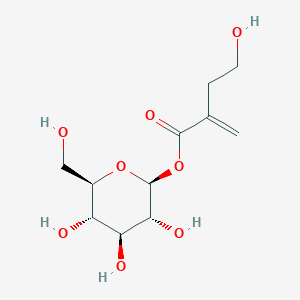
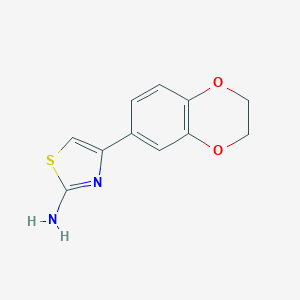
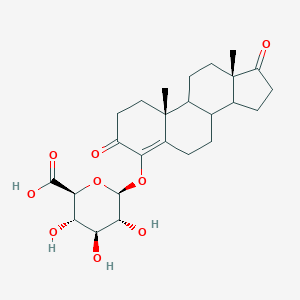
![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
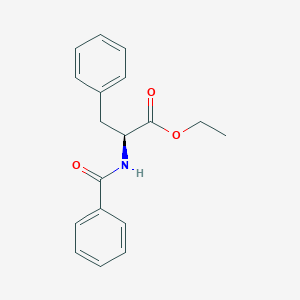
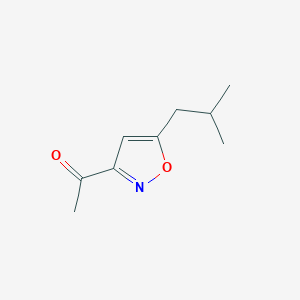
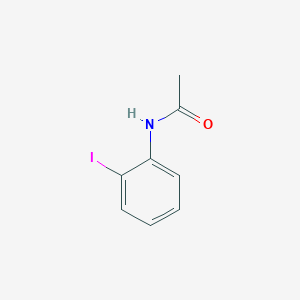
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)
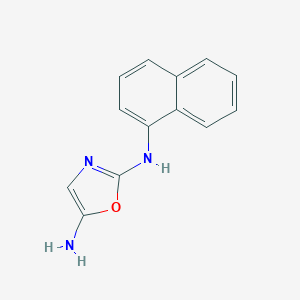


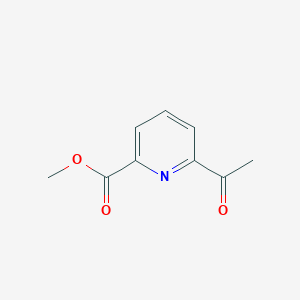
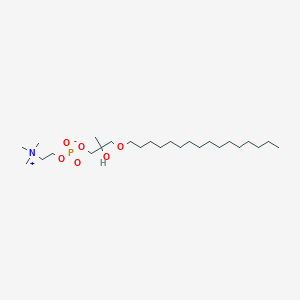
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)